
(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
説明
(±)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (CAS: 1391053-45-4) is a pyrrolizine derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) ketorolac. It is identified as Ketorolac EP Impurity D, a byproduct or intermediate in ketorolac synthesis . Its molecular formula is C₁₆H₁₅NO₄ (MW: 285.29 g/mol), featuring a methoxy (-OCH₃) and carboxylic acid (-COOH) group at the 1-position of the pyrrolizine ring, along with a benzoyl substituent at the 5-position.
特性
IUPAC Name |
5-benzoyl-1-methoxy-2,3-dihydropyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-16(15(19)20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFTXJNJRPKPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-45-4 | |
Record name | 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-BENZOYL-1-METHOXY-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6HRS114R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
The primary targets of Rac 1-Methoxy Ketorolac are the GTPases, specifically Cdc42 and Rac1 . These proteins are central regulators of cancer cell migration, adhesion, and invasion, making them attractive therapeutic targets in various types of cancer, including renal cell carcinoma and ovarian cancer.
Mode of Action
Rac 1-Methoxy Ketorolac acts as an allosteric inhibitor of Cdc42 and Rac1. It modulates these GTPases, leading to a reduction in downstream p21-activated kinases (PAK1/PAK2) effector activation by more than 80%. This modulation results in significant changes in cell behaviors critical for invasion and metastasis.
Biochemical Pathways
Rac 1-Methoxy Ketorolac influences the Rac-1/HIF-1α/DDX3/β-catenin signalling pathway . It causes significant downregulation of proliferation markers (Ki-67, Cyclin D1, pRB, and DDX3), migration/invasion markers (Rac-1, Cdc42, and Tiam1), and angiogenesis markers (HIF-1α and VEGF). Moreover, it upregulates the expression of the tumor suppressor Par-4, which is typically downregulated in renal cell carcinoma.
生化学分析
Cellular Effects
Rac 1-Methoxy Ketorolac has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of Rac1 and Cdc42, two GTPases that play crucial roles in cell migration, adhesion, and invasion. This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Rac 1-Methoxy Ketorolac exerts its effects at the molecular level through several mechanisms. It acts as an allosteric inhibitor of Cdc42 and Rac1. This inhibition reduces the activation of downstream p21-activated kinases (PAK1/PAK2), which are critical for cell migration and invasion
Metabolic Pathways
Rac 1-Methoxy Ketorolac is involved in several metabolic pathways. For instance, it has been found to modulate the Rac1/HIF-1α/DDX3/β-catenin signalling pathway
生物活性
(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, also known by its CAS number 1391053-45-4, is a compound with significant biological activity. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H15NO4, with a molecular weight of 285.30 g/mol. The compound features a pyrrolizine ring structure that contributes to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its structural analogs have shown activity against Gram-positive bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in several studies. For instance:
- A study demonstrated that derivatives of the compound could reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .
Anticancer Activity
Recent research has focused on the anticancer properties of this compound:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine | A549 (Lung Cancer) | 21.3 ± 4.1 | Induction of apoptosis |
(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine | MCF7 (Breast Cancer) | 22.54 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation through various pathways .
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of (+/-)-5-benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine resulted in significant reductions in edema and inflammatory cytokines compared to control groups. This supports its potential use as an anti-inflammatory agent in clinical settings.
Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxicity of the compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis at concentrations comparable to established chemotherapeutics like doxorubicin .
類似化合物との比較
Structural and Functional Comparison with Analogues
Ketorolac (5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid)
- Structure : Lacks the 1-methoxy group present in the target compound. The 1-position is occupied solely by a carboxylic acid group .
- Pharmacology : A racemic NSAID with the S-enantiomer inhibiting cyclooxygenase (COX) enzymes. Used for opioid-level pain management .
- Regulatory Status : Listed on the FEI Equine Prohibited Substances List as a controlled medication .
Key Differences:
Anirolac (5-p-Anisoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid)
Key Differences:
Property | Target Compound | Anirolac |
---|---|---|
5-Position Substituent | Benzoyl | p-Methoxybenzoyl (anisoyl) |
1-Position Groups | Methoxy + carboxylic acid | Carboxylic acid only |
Tromethamine Salt of Ketorolac
- Structure: Ketorolac (free acid) complexed with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) to improve solubility .
- Applications : Used in injectable formulations for rapid pain relief .
Key Differences:
Property | Target Compound | Ketorolac Tromethamine Salt |
---|---|---|
Ionic Form | Free acid | Salt with tromethamine |
Solubility | Lower (methoxy increases hydrophobicity) | Enhanced water solubility |
準備方法
Initial Formation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid
The synthesis typically begins with 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Compound 1), a well-characterized intermediate in ketorolac production. This compound is synthesized through cyclocondensation reactions involving pyrrolidine derivatives and benzoyl chloride under anhydrous conditions.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Catalyst: Triethylamine or pyridine to absorb HCl byproducts.
-
Temperature: 0–25°C to prevent ring-opening side reactions.
Methoxy Group Introduction via Nucleophilic Substitution
To introduce the methoxy group at the 1-position, the carboxylic acid is first protected as a methyl ester (Compound 2) to prevent undesired reactions. Methylation is achieved using methyl iodide in the presence of a silver oxide catalyst:
Key Parameters:
Subsequent methoxylation involves treating Compound 2 with sodium methoxide in methanol, facilitating nucleophilic substitution at the 1-position:
Optimization Notes:
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid while retaining the methoxy group. This is accomplished using aqueous lithium hydroxide in tetrahydrofuran:
Conditions:
Alternative Route: Direct Methoxylation of Pyrrolizine Derivatives
Starting Material: 1-Hydroxypyrrolizine
An alternative approach employs 1-hydroxypyrrolizine as the starting material. Methoxylation is achieved via Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD):
Advantages:
-
Higher stereochemical control.
-
Compatibility with subsequent benzoylation steps.
Benzoylation and Carboxylic Acid Formation
The methoxypyrrolizine intermediate undergoes Friedel-Crafts acylation with benzoyl chloride to install the 5-benzoyl group. Subsequent oxidation of a methyl group at the 1-position using potassium permanganate yields the carboxylic acid:
Challenges:
-
Over-oxidation risks requiring precise temperature control (0–5°C).
Comparative Analysis of Synthetic Methods
Method | Key Steps | Overall Yield | Purity (HPLC) | Advantages |
---|---|---|---|---|
Multi-Step via Compound 1 | Esterification → Methoxylation → Hydrolysis | 62–68% | ≥98% | Scalable, uses established intermediates |
Direct Methoxylation | Mitsunobu → Benzoylation → Oxidation | 45–50% | 95–97% | Avoids protective groups, fewer steps |
Critical Observations:
-
The multi-step route offers higher yields but requires meticulous protection/deprotection strategies.
-
Direct methoxylation simplifies the process but suffers from lower efficiency due to oxidation side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.
-
Retention Time: 6.8 minutes, with single peak confirming homogeneity.
Industrial-Scale Considerations
Solvent Selection and Waste Management
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (±)-5-benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid?
- Synthesis : The compound is synthesized as a key impurity (Ketorolac EP Impurity D) during the production of ketorolac tromethamine, a nonsteroidal anti-inflammatory drug (NSAID). Crystallization studies using X-ray diffraction confirm its structure, as demonstrated in the crystal lattice analysis of (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities .
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical matrices?
- UV-Vis Spectrophotometry : A multivariate regression method enables quantification in bulk drugs and formulations, with validation parameters including linearity (0.5–30 µg/mL), precision (%RSD < 2), and accuracy (98–102%) .
- Chromatography : HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like acetonitrile-phosphate buffer (pH 3.0) is recommended for impurity profiling. LC-MS/MS provides additional specificity for trace-level detection .
Q. What are the critical physicochemical properties influencing its solubility and bioavailability?
- pKa : 3.83 (predicted), indicating moderate acidity and ionization at physiological pH .
- LogD : 0.62 (pH 5.5) and -0.96 (pH 7.4), suggesting variable lipid solubility across biological compartments .
- Water Solubility : 0.513 g/L at 25°C, necessitating formulation strategies like salt formation (e.g., tromethamine) to enhance dissolution .
Advanced Research Questions
Q. How can enantiomeric resolution of (±)-5-benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid be achieved, and what are the pharmacological implications?
- Chiral Separation : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For instance, (S)-enantiomer resolution has been documented for related ketorolac derivatives .
- Pharmacological Impact : Assess enantiomer-specific COX-1/COX-2 inhibition via in vitro assays (e.g., human whole-blood models) to determine differential anti-inflammatory and analgesic activity .
Q. What experimental designs are optimal for stability studies under ICH guidelines?
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-UV, identifying major impurities like decarboxylated or demethylated products .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions, noting that calculated stability data (e.g., boiling point: 511°C) may require empirical validation .
Q. How can researchers address discrepancies in LogD values derived from computational vs. experimental methods?
- Comparative Analysis : Validate ACD/Labs-predicted LogD (-0.96 at pH 7.4) with shake-flask experiments partitioning the compound between octanol and buffer. Adjust for ionization using the Henderson-Hasselbalch equation .
- Method Harmonization : Standardize buffer ionic strength (e.g., 0.15M NaCl) and temperature (25°C) to minimize variability .
Q. What strategies are effective for impurity profiling in compliance with pharmacopeial standards?
- Reference Standards : Source certified impurities (e.g., Ketorolac EP Impurities D, E, H) to calibrate HPLC methods. Use relative retention times (RRT) and UV spectra for identification .
- Thresholds : Adhere to ICH Q3B limits (e.g., 0.1% for unknown impurities) and qualify genotoxic risks via Ames tests or in silico tools (e.g., DEREK Nexus) .
Data Contradictions and Recommendations
- pKa Variability : Predicted pKa (3.83) conflicts with tromethamine salt data (3.54) . Re-evaluate via potentiometric titration to resolve methodological differences.
- Boiling Point Uncertainty : Calculated boiling point (511°C) lacks experimental verification. Perform thermogravimetric analysis (TGA) under inert atmospheres for accuracy.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。